Didecyl Azelate: Chemical Structure, Mechanistic Synthesis, and Applications in Advanced Formulations
Didecyl Azelate: Chemical Structure, Mechanistic Synthesis, and Applications in Advanced Formulations
Executive Summary
Didecyl azelate (1,9-didecyl nonanedioate) is a highly versatile, long-chain aliphatic diester. Characterized by its excellent thermal stability, low pour point, and high viscosity index, it serves as a critical base oil in advanced lubricants, hydraulic fluids, and as an effective plasticizer in polymer science[1]. This technical guide provides an in-depth analysis of didecyl azelate, detailing its structural mechanics, step-by-step synthesis protocols, and the causality behind its physicochemical properties.
Chemical Identity and Structural Mechanics
Didecyl azelate is synthesized via the esterification of azelaic acid (a C9 dicarboxylic acid) and 1-decanol (a C10 fatty alcohol). The resulting C29 ester features a flexible, saturated aliphatic backbone[1].
The symmetric placement of the ester linkages along the linear hydrocarbon chain disrupts crystalline packing at low temperatures. This structural feature is the primary mechanistic reason for its exceptionally low pour point (typically around -65 °C)[1]. Furthermore, the absence of unsaturation (double bonds) confers high oxidative stability, making it superior to many naturally derived unsaturated esters[2].
Table 1: Physicochemical and Structural Data of Didecyl Azelate
| Property | Value / Description |
| IUPAC Name | 1,9-Didecyl nonanedioate |
| Common Synonyms | Didecyl azelate; Nonanedioic acid, 1,9-didecyl ester[3] |
| CAS Registry Number | 2131-27-3[1] |
| Molecular Formula | C29H56O4 |
| Molecular Weight | 468.75 g/mol |
| SMILES | O=C(OCCCCCCCCCC)CCCCCCCC(=O)OCCCCCCCCCC[3] |
| InChIKey | WMDDQWGAOSOSAB-UHFFFAOYSA-N[3] |
| Key Properties | High flash point, rapid biodegradability, high viscosity index[2] |
Mechanistic Pathways of Synthesis
The industrial and bench-scale synthesis of didecyl azelate relies on Fischer-Speier esterification. Azelaic acid, often derived from the oxidative cleavage of oleic acid or petroselinic acid (renewable raw materials)[1], is reacted with an excess of 1-decanol in the presence of a strong acid catalyst.
Causality in Reaction Design: Esterification is a reversible, equilibrium-driven process. To achieve high yields of the diester, the equilibrium must be shifted to the right (Le Chatelier's Principle). This is accomplished by:
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Using an excess of 1-decanol , which acts as both a reactant and a thermodynamic driving force.
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Azeotropic removal of water : By utilizing a solvent like toluene, water (the byproduct) forms a lower-boiling azeotrope. A Dean-Stark apparatus continuously traps and removes this water, preventing reverse hydrolysis.
Mechanistic pathway for the Fischer esterification of Didecyl Azelate.
Experimental Protocol: Bench-Scale Synthesis and Purification
For researchers requiring high-purity didecyl azelate for formulation studies, the following self-validating protocol guarantees >98% purity.
Reagents:
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Azelaic Acid (1.0 eq)
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1-Decanol (2.2 eq - slight excess to drive reaction)
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p-Toluenesulfonic acid (p-TsOH) (0.05 eq - catalyst)
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Toluene (Solvent for azeotropic distillation)
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5% Sodium Bicarbonate (NaHCO3) aqueous solution
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Anhydrous Magnesium Sulfate (MgSO4)
Step-by-Step Methodology:
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Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, combine azelaic acid, 1-decanol, and toluene. Attach a Dean-Stark trap topped with a reflux condenser.
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Expert Insight: Toluene is selected because its boiling point (110 °C) provides the optimal thermal energy to overcome the activation barrier of the esterification without thermally degrading the aliphatic chains.
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Catalysis & Reflux: Add p-TsOH to the mixture. Heat the flask using a heating mantle to establish a vigorous reflux.
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Expert Insight: p-TsOH is preferred over sulfuric acid as it causes less oxidative charring of the fatty alcohols, ensuring a colorless final product.
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Water Removal: Monitor the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of water (2 equivalents) has collected in the trap and water ceases to separate.
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Neutralization (Critical Step): Cool the mixture to room temperature. Transfer to a separatory funnel and wash twice with 5% NaHCO3.
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Expert Insight: This step is non-negotiable. Failing to neutralize the p-TsOH will result in reverse hydrolysis during the subsequent heating stages of solvent evaporation. The bicarbonate wash also removes any unreacted azelaic acid as a water-soluble sodium salt.
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Drying and Concentration: Wash the organic layer with brine, dry over anhydrous MgSO4, and filter. Remove the toluene solvent using a rotary evaporator under reduced pressure.
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Vacuum Distillation: Isolate the pure didecyl azelate via fractional vacuum distillation.
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Expert Insight: Due to the high molecular weight (468.75 g/mol ), didecyl azelate has an extremely high boiling point at atmospheric pressure. High-vacuum distillation (< 1 Torr) is mandatory to prevent thermal cracking of the ester bonds.
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Step-by-step experimental workflow for the synthesis and purification of Didecyl Azelate.
Applications in Advanced Formulations and Lubrication
Didecyl azelate represents a premium class of synthetic ester base oils. Its structural symmetry and saturation provide unique advantages:
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Lubrication and Hydraulic Fluids: The ester bonds provide excellent lubricity by adhering to metal surfaces, while the long decyl chains prevent the molecules from crystallizing at low temperatures, maintaining fluidity[4]. It is frequently used in environments requiring wide temperature operability without the need for viscosity-modifying thickeners[2]. Furthermore, it is highly compatible with complex formulations, such as [5].
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Biodegradability: Unlike mineral oil-based lubricants, aliphatic diesters like didecyl azelate are readily biodegradable. Environmental esterases can easily cleave the ester linkages, making it an environmentally friendly choice for total-loss lubrication systems[2].
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Plasticization: In polymer chemistry, didecyl azelate acts as an efficient plasticizer. It embeds itself between polymer chains to increase flexibility and decrease the glass transition temperature (Tg) of the material, a property well-documented in [6].
References
-
UNII SC4ML8434Y - 1,9-DIDECYL NONANEDIOATE . NDC List / PubChem Database. Available at:[Link]
- Ester oils - CA2809150A1. Google Patents.
-
Preparation of azelaic acid by catalytic oxidizing system . PatSnap. Available at: [Link]
- US 2013/0190217 A1 - Ester oils. Google Patents.
- JP2512457B2 - Overbased sodium sulfonate oil solution. Google Patents.
- US3329643A - Polymeric compositions plasticized with 2, 2.... Google Patents.
Sources
- 1. CA2809150A1 - Ester oils - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ndclist.com [ndclist.com]
- 4. Preparation of azelaic acid by catalytic oxidizing system - Eureka | Patsnap [eureka.patsnap.com]
- 5. JP2512457B2 - Overbased sodium sulfonate oil solution, lubricating oil composition and fuel composition containing the same - Google Patents [patents.google.com]
- 6. US3329643A - Polymeric compositions plasticized with 2, 2-dimethylalkyl esters of dibasic acids - Google Patents [patents.google.com]
